

GPR110 (ADGRL2) Gene Expression in Lung Adenocarcinoma: An In-depth Technical Guide

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Executive Summary

G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is emerging as a significant player in the pathogenesis of lung adenocarcinoma. This technical guide provides a comprehensive overview of the current understanding of GPR110's role in this malignancy. Studies have consistently demonstrated the overexpression of GPR110 at both the mRNA and protein levels in lung adenocarcinoma tissues compared to normal lung tissues. This elevated expression is correlated with enhanced cell proliferation and migration, suggesting its role as an oncogene and a potential therapeutic target. This document outlines the quantitative expression data, details key experimental methodologies for its study, and visualizes its proposed signaling pathways and experimental workflows.

GPR110 Expression in Lung Adenocarcinoma

Quantitative analysis from multiple studies indicates a significant upregulation of GPR110 in lung adenocarcinoma. This overexpression is observed at both the transcript and protein levels.

Quantitative mRNA Expression Data

Several studies have utilized quantitative polymerase chain reaction (qPCR) to assess GPR110 mRNA levels in patient samples and cell lines.

Sample Type	Comparison	Fold Change/Observation	Reference
Lung Adenocarcinoma Tissue	vs. Normal Lung Tissue	8-fold to over 100-fold increase in 4 of 15 tumors. [1]	Lum, A. M., et al. (2010)
Lung Adenocarcinoma Tissue	vs. Normal Lung Tissue	Significantly higher expression in tumor tissues. [2] [3]	Ma, D., et al. (2020)
Lung Adenocarcinoma Cell Lines (PC-9, QG56)	vs. other lung cancer cell lines (H460, A549, H1299, SPC-A1)	Significantly higher expression in PC-9 and QG56 cells. [2] [3]	Ma, D., et al. (2020)

Quantitative Protein Expression Data

Immunohistochemistry (IHC) has been the primary method for evaluating GPR110 protein expression in lung adenocarcinoma tissues.

Sample Type	Finding	Percentage of Cases	Reference
Lung Adenocarcinoma Tissue Cores	Overexpression of GPR110 protein.	74% (20 of 27)	Lum, A. M., et al. (2010) [1] [4]
Lung Cancer Tissue	High GPR110 protein expression.	62.5% (25 of 40)	Ma, D., et al. (2020) [3]

Functional Role of GPR110 in Lung Adenocarcinoma

In vitro and in vivo studies have demonstrated that GPR110 plays a crucial role in promoting the progression of lung cancer.

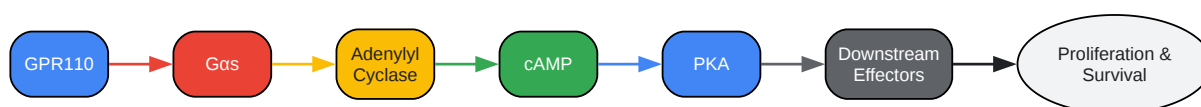
- Cell Proliferation: Overexpression of GPR110 in lung cancer cell lines, such as H1299, leads to increased cell proliferation.[2][3]
- Cell Migration and Invasion: Enhanced GPR110 expression is associated with increased cell migration and invasion, as demonstrated by wound healing and Transwell assays.[2][3]
- Tumorigenesis: In xenograft mouse models, overexpression of GPR110 in lung cancer cells significantly promotes tumor development.[2][3]

Proposed GPR110 Signaling Pathways

While the precise downstream signaling of GPR110 in lung adenocarcinoma is still under active investigation, evidence from studies on GPR110 in other cancers suggests potential pathways. As an adhesion G protein-coupled receptor (GPCR), GPR110 is likely to couple to heterotrimeric G proteins to initiate intracellular signaling cascades.

G α s-cAMP-PKA Pathway

Studies in breast cancer have shown that GPR110 can couple with G α s proteins. This interaction would lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets to promote cell proliferation and survival.



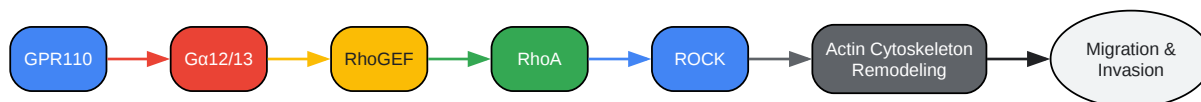
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Proposed GPR110-G α s-cAMP-PKA signaling pathway.

G α 12/13-RhoA Pathway

In breast cancer models, GPR110 has also been shown to couple with G α 12/13 proteins. This would activate Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA is a key regulator of the actin cytoskeleton and cell

motility, promoting cell migration and invasion through downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK).



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Proposed GPR110-Gα12/13-RhoA signaling pathway.

Experimental Protocols

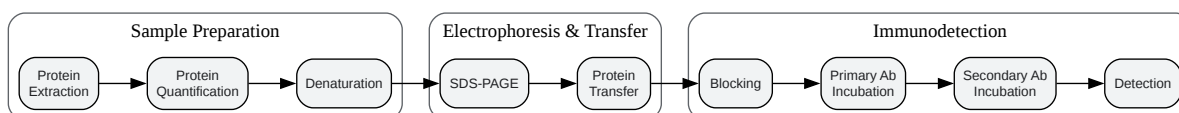
The following are detailed methodologies for key experiments cited in GPR110 research in lung adenocarcinoma.

Western Blotting for GPR110 Protein Expression

This protocol is for the detection of GPR110 protein levels in cell lysates or tissue homogenates.

- Protein Extraction:
 - Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

- Separate proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate with a primary antibody against GPR110 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
 - Normalize GPR110 protein levels to a loading control such as β -actin or GAPDH.



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Western Blotting experimental workflow.

Quantitative Real-Time PCR (qPCR) for GPR110 mRNA Expression

This protocol is for the quantification of GPR110 mRNA levels.

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).
 - Assess RNA quality and quantity using a spectrophotometer.
 - Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction:
 - Prepare a reaction mixture containing cDNA, forward and reverse primers for GPR110, and a SYBR Green or TaqMan master mix.
 - Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
 - Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
- Data Analysis:
 - Calculate the cycle threshold (Ct) values.
 - Determine the relative expression of GPR110 mRNA using the $2^{-\Delta\Delta C_t}$ method.

Immunohistochemistry (IHC) for GPR110 in Tissue Sections

This protocol is for the localization of GPR110 protein in formalin-fixed, paraffin-embedded (FFPE) lung adenocarcinoma tissues.

- Tissue Preparation:

- Deparaffinize 4- μ m thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Perform antigen retrieval by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
- Immunostaining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a protein block solution for 20 minutes.
 - Incubate sections with a primary antibody against GPR110 overnight at 4°C.
 - Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes.
 - Visualize the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin to visualize cell nuclei.
 - Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
- Analysis:
 - Evaluate the staining intensity and percentage of positive cells under a microscope.

Cell Migration and Invasion Assays

These assays are used to assess the effect of GPR110 on the migratory and invasive potential of lung cancer cells.

- Wound Healing (Scratch) Assay:
 - Grow cells to a confluent monolayer in a 6-well plate.

- Create a "scratch" in the monolayer with a sterile pipette tip.
- Wash with PBS to remove detached cells.
- Incubate the cells in serum-free or low-serum medium.
- Capture images at 0 and 24 hours (or other time points) to monitor cell migration into the scratched area.
- Quantify the wound closure rate.
- Transwell Invasion Assay:
 - Coat the upper surface of a Transwell insert (8- μ m pore size) with a thin layer of Matrigel.
 - Seed cells in serum-free medium into the upper chamber.
 - Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
 - Incubate for 24-48 hours.
 - Remove non-invading cells from the upper surface of the membrane.
 - Fix and stain the invading cells on the lower surface of the membrane.
 - Count the number of invading cells in several microscopic fields.

Future Directions and Therapeutic Implications

The consistent overexpression of GPR110 in lung adenocarcinoma and its role in promoting key cancer hallmarks make it an attractive target for therapeutic intervention. Future research should focus on:

- Elucidating the complete signaling network downstream of GPR110 in lung adenocarcinoma to identify key nodes for targeted therapy.
- Identifying the endogenous ligand(s) for GPR110 to understand its activation mechanism.

- Developing and testing GPR110 antagonists, such as small molecules or monoclonal antibodies, for their ability to inhibit lung cancer progression in preclinical models.
- Evaluating GPR110 as a prognostic biomarker to stratify lung adenocarcinoma patients for treatment and predict disease outcomes.

In conclusion, GPR110 is a promising area of investigation in lung adenocarcinoma research. A deeper understanding of its biological functions and signaling pathways will be crucial for the development of novel and effective therapeutic strategies against this deadly disease.

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